Compound Description: A series of imidazo[1,2-a]pyridine-isoquinoline hybrids were synthesized and evaluated for their anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231) []. Several compounds exhibited greater potency than the reference drug erlotinib. Notably:
Dicyanocobinamide (CN2-Cbi)
Compound Description: Dicyanocobinamide (CN2-Cbi), a naturally occurring intermediate in vitamin B12 biosynthesis, acts as a soluble guanylyl cyclase (sGC) coactivator both in vitro and in vivo []. Unlike other known sGC regulators that target the N-terminal regulatory domains, CN2-Cbi uniquely targets the catalytic domain. It demonstrates synergistic effects with NO-independent sGC activators, such as BAY 41-2272, cinaciguat (BAY 58-2667), and ataciguat (HMR-1766), enhancing their potency. CN2-Cbi elevates intracellular cGMP levels and induces vasorelaxation in rat aortic rings independently of the endothelium, highlighting its potential therapeutic application in cardiovascular diseases.
1,2-bis-sulfonamide Derivatives
Compound Description: The patent describes a series of novel 1,2-bis-sulfonamide derivatives as chemokine receptor modulators []. The general structure allows for a wide variety of substituents on the sulfonamide nitrogen atoms and the central carbon chain. Specific examples of substituents (R5 and R6 in the patent) include various heterocycles, substituted phenyl rings, and alkyl groups. The patent emphasizes the potential for these compounds to treat inflammatory and immune diseases by modulating chemokine receptor activity.
Pyrazole and Triazole Compounds as KSP inhibitors
Compound Description: The patent focuses on pyrazole and triazole compounds designed to inhibit KSP (Kinesin Spindle Protein), a target for cancer therapy []. The compounds generally feature a central pyrazole or triazole ring with various substituents, including alkyl chains, heterocycles, and substituted phenyl rings. These modifications are designed to optimize KSP inhibition and improve pharmacokinetic properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.